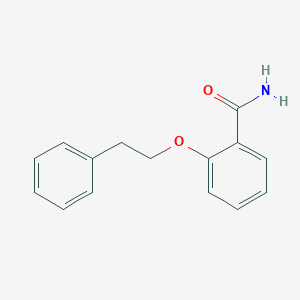

2-(2-Phenylethoxy)benzamide

Description

2-(2-Phenylethoxy)benzamide is a synthetic benzamide derivative characterized by a phenylethoxy substituent at the 2-position of the benzamide core. Structurally, it consists of a benzamide moiety (C₆H₅CONH₂) with a phenylethoxy group (-OCH₂CH₂C₆H₅) attached to the benzene ring at the ortho position (Figure 1). This substitution pattern distinguishes it from other benzamide derivatives, which often feature substituents on the amide nitrogen or alternative positions on the aromatic ring.

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

2-(2-phenylethoxy)benzamide |

InChI |

InChI=1S/C15H15NO2/c16-15(17)13-8-4-5-9-14(13)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,16,17) |

InChI Key |

NVEVENIZACBDDO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives exhibit significant structural and functional diversity. Below is a comparative analysis of 2-(2-Phenylethoxy)benzamide with structurally or functionally related compounds, supported by data from the evidence:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations :

Compounds with polar substituents (e.g., methoxy in Rip-D or nitro-thiazole in Nitazoxanide) exhibit varied solubility and bioavailability profiles .

Biological Activities :

- Receptor Modulation : Nemonapride’s Sigma1 receptor antagonism highlights the role of bulky substituents (e.g., benzyl-pyrrolidine) in receptor binding .

- Antiparasitic Action : Nitazoxanide’s nitro-thiazole group is critical for its activity against parasites, a feature absent in 2-(2-Phenylethoxy)benzamide .

- Anti-inflammatory Effects : Benzimidazole-linked benzamides demonstrate substituent-dependent efficacy, suggesting that the phenylethoxy group could be optimized for similar applications .

Synthetic Routes :

- 2-(2-Phenylethoxy)benzamide may be synthesized via Williamson ether synthesis (introducing phenylethoxy to 2-hydroxybenzamide) followed by amidation, analogous to methods in and .

- Rip-B and Rip-D are synthesized via benzoyl chloride-amine coupling, a common approach for N-substituted benzamides .

Toxicity and Safety: Limited toxicity data exist for 2-(2-Phenylethoxy)benzamide. However, analogs like N-(2-Ethylhexyl)benzamide () lack comprehensive toxicity profiles, emphasizing the need for further studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.